(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a brominated furan ring, a pyrimidinyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Pyrrolidinyl Intermediate: The brominated furan is then reacted with pyrrolidine under basic conditions to form the pyrrolidinyl intermediate.
Coupling with Pyrimidinyl Group: The final step involves coupling the pyrrolidinyl intermediate with a pyrimidin-4-yloxy group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furanones or furandiones.
Reduction: Reduced furan derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidinyl group can form hydrogen bonds and π-π interactions with biological macromolecules, while the brominated furan ring can participate in halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(5-Bromofuran-2-yl)(pyrrolidin-1-yl)methanone: Lacks the pyrimidinyl group, making it less versatile in forming hydrogen bonds and π-π interactions.
(5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: Contains a pyridinyl group instead of a pyrimidinyl group, which may alter its electronic properties and reactivity.
Uniqueness
(5-Bromofuran-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is unique due to the presence of both a brominated furan ring and a pyrimidinyl group, which confer distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and material properties.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(18)17-6-4-9(7-17)19-12-3-5-15-8-16-12/h1-3,5,8-9H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZKOPQPXUFLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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